molecular formula C27H28N2O4 B11492570 2-(4-{4,4-dimethyl-2-[(2-methylphenyl)amino]-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione

2-(4-{4,4-dimethyl-2-[(2-methylphenyl)amino]-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11492570
M. Wt: 444.5 g/mol
InChI Key: ARYRHVFSIMAFPP-IAKSNJKNSA-N
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Description

2-(4-{4,4-DIMETHYL-2-[(2-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4,4-DIMETHYL-2-[(2-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the Cyclohexenone Moiety: This step involves the formation of the cyclohexenone ring, which can be synthesized via an aldol condensation followed by dehydration.

    Attachment of the Dimethylphenylamino Group: This step typically involves a nucleophilic substitution reaction where the amine group is introduced.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4,4-DIMETHYL-2-[(2-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-{4,4-DIMETHYL-2-[(2-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-{4,4-DIMETHYL-2-[(2-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethyl-2,2’-bipyridine: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    2,2’-Dimethyl-4,4’-diaminobiphenyl: Another compound with a similar core structure but different substituents.

Uniqueness

2-(4-{4,4-DIMETHYL-2-[(2-METHYLPHENYL)AMINO]-6-OXOCYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-[(4Z)-4-[4,4-dimethyl-2-(2-methylphenyl)imino-6-oxocyclohexylidene]-4-hydroxybutyl]isoindole-1,3-dione

InChI

InChI=1S/C27H28N2O4/c1-17-9-4-7-12-20(17)28-21-15-27(2,3)16-23(31)24(21)22(30)13-8-14-29-25(32)18-10-5-6-11-19(18)26(29)33/h4-7,9-12,30H,8,13-16H2,1-3H3/b24-22-,28-21?

InChI Key

ARYRHVFSIMAFPP-IAKSNJKNSA-N

Isomeric SMILES

CC1=CC=CC=C1N=C\2CC(CC(=O)/C2=C(/CCCN3C(=O)C4=CC=CC=C4C3=O)\O)(C)C

Canonical SMILES

CC1=CC=CC=C1N=C2CC(CC(=O)C2=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)(C)C

Origin of Product

United States

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